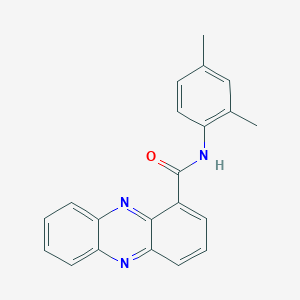

N-(2,4-dimethylphenyl)phenazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of phenazine-1-carboxamide have been studied in Pseudomonas chlororaphis HT66 . The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, suggesting that psrA and rpeA are PCN biosynthesis repressors .科学的研究の応用

Unique Photophysical Properties

Research has demonstrated the unique photophysical behaviors of phenazine derivatives, where modifications to the phenazine core structure, such as N-(2,4-dimethylphenyl)phenazine-1-carboxamide, enable wide-tuning of emission colors. These derivatives exhibit significant nonplanar distortions and large Stokes-shifted emission, which are independent of solvent polarity. The study highlights the potential of these materials in developing advanced photophysical applications, including organic light-emitting diodes (OLEDs) and sensors (Zhang et al., 2015).

Catalysis and Synthetic Applications

Phenazine derivatives have been utilized as catalysts in chemical reactions. For example, phenazine radical cations have been used as efficient metal-free catalysts for the oxidative homo- and cross-coupling of amines, demonstrating the versatility of phenazine derivatives in organic synthesis (Brišar et al., 2018).

Bioactive Properties

Phenazine-1-carboxamide derivatives exhibit promising bioactive properties, including fungicidal and herbicidal activities. These compounds, derived from natural product phenazine-1-carboxamide, show significant in vitro activities against various pathogens, highlighting their potential in developing new agrochemicals (Zhu et al., 2019).

Environmental and Health Implications

Studies on phenazines have also focused on their environmental fate, particularly their degradation, adsorption, and leaching behaviors in soils. Understanding these aspects is crucial for assessing the ecological and health risks associated with the use of phenazine derivatives in agriculture and biotechnology (Ou et al., 2020).

Advanced Material Science Applications

The incorporation of phenazine derivatives into polymeric and nanomaterial frameworks has opened new avenues in material science. For instance, electrochemical sensors and biosensors based on redox polymer/carbon nanotube modified electrodes have been developed, leveraging the electrocatalytic effects of phenazine polymers. These advancements indicate the potential of phenazine derivatives in creating high-performance sensing devices (Barsan et al., 2015).

作用機序

Target of Action

N-(2,4-dimethylphenyl)phenazine-1-carboxamide, also known as Phenazine-1-carboxamide (PCN), is a phenazine derivative that has been found to be strongly antagonistic to fungal phytopathogens . The primary targets of PCN are the fungal pathogens, particularly Rhizoctonia solani . The molecule docking indicated that NADPH nitrite reductase, ATP-binding cassette transporter, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase may be the particular targets of PCN .

Mode of Action

PCN interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by PCN include the ATP-binding cassette (ABC) transporters, nitrogen metabolism, aminobenzoate degradation, purine, arachidonic acid, and phenylpropanoid biosynthesis pathways . The disruption of these pathways leads to downstream effects such as decreased mycelial biomass and protein content of R. solani, reduced superoxide dismutase (SOD) activity, and increased peroxidase (POD) and cytochrome P450 activities .

Pharmacokinetics

It is known that pcn is produced by certain strains of pseudomonas chlororaphis , suggesting that it may be metabolized and excreted by these bacteria

Result of Action

The action of PCN results in the inhibition of fungal pathogens, particularly R. solani . This is achieved through a combination of cellular damage, nutrient imbalance, oxidative stress, and pH alterations . These effects contribute to the strong biocontrol activity of PCN, making it a promising lead molecule for the development of new antifungal agents .

将来の方向性

The future directions of research on “N-(2,4-dimethylphenyl)phenazine-1-carboxamide” could involve further exploration of its biosynthesis and its potential applications. For instance, Pseudomonas chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies .

生化学分析

Biochemical Properties

N-(2,4-dimethylphenyl)phenazine-1-carboxamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects can be both direct and indirect, and they can significantly alter the behavior and function of cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can have significant effects on the overall metabolic activity of cells .

特性

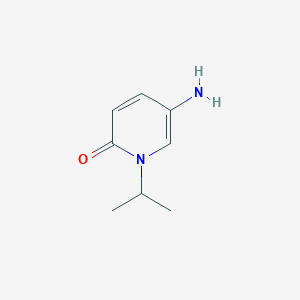

IUPAC Name |

N-(2,4-dimethylphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-13-10-11-16(14(2)12-13)24-21(25)15-6-5-9-19-20(15)23-18-8-4-3-7-17(18)22-19/h3-12H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCGHQUTJMMHDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2752083.png)

![4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752086.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2752088.png)

![5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B2752091.png)

![4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B2752095.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one](/img/structure/B2752096.png)

![Ethyl 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetate](/img/structure/B2752098.png)

![1-[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2752099.png)

![2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2752100.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2752103.png)